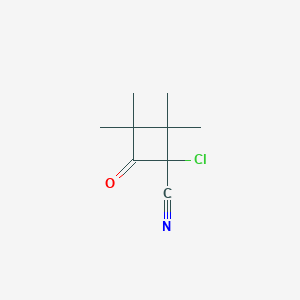![molecular formula C6H11N3OS B14394650 N-[(Morpholin-4-yl)methylidene]thiourea CAS No. 89984-41-8](/img/structure/B14394650.png)
N-[(Morpholin-4-yl)methylidene]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Morpholin-4-yl)methylidene]thiourea is an organic compound that features a morpholine ring attached to a thiourea moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Morpholin-4-yl)methylidene]thiourea can be synthesized through a condensation reaction between morpholine-4-carbaldehyde and thiourea. The reaction typically occurs in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of morpholine-4-carbaldehyde and thiourea in ethanol, followed by heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(Morpholin-4-yl)methylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.
Complexation: It can form coordination complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Complexation: Metal salts like copper(II) sulfate and nickel(II) chloride are used to form coordination complexes.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Complexation: Metal-thiourea complexes.
Scientific Research Applications
N-[(Morpholin-4-yl)methylidene]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Corrosion Inhibition: The compound is used as a corrosion inhibitor for metals in acidic environments, particularly in hydrochloric acid solutions.
Material Science: It is explored for its ability to form coordination complexes with metals, which can be used in catalysis and the development of new materials.
Mechanism of Action
The mechanism of action of N-[(Morpholin-4-yl)methylidene]thiourea involves its interaction with biological targets and metal surfaces:
Biological Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. It may also induce oxidative stress in cancer cells, leading to cell death.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
Similar Compounds
N-[(Morpholin-4-yl)methylidene]sulfonamide: Similar structure but contains a sulfonamide group instead of a thiourea moiety.
N-[(Morpholin-4-yl)methylidene]hydrazine: Contains a hydrazine group, offering different reactivity and applications.
N-[(Morpholin-4-yl)methylidene]quinoline: Features a quinoline ring, which imparts unique biological activities.
Uniqueness
N-[(Morpholin-4-yl)methylidene]thiourea is unique due to its combination of a morpholine ring and a thiourea moiety, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable coordination complexes with metals and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
89984-41-8 |
|---|---|
Molecular Formula |
C6H11N3OS |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
morpholin-4-ylmethylidenethiourea |
InChI |
InChI=1S/C6H11N3OS/c7-6(11)8-5-9-1-3-10-4-2-9/h5H,1-4H2,(H2,7,11) |
InChI Key |
PCKYSXNRZNCSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
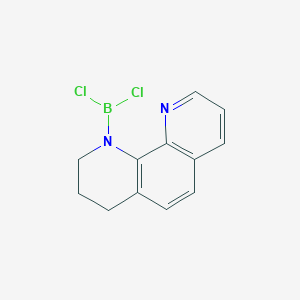


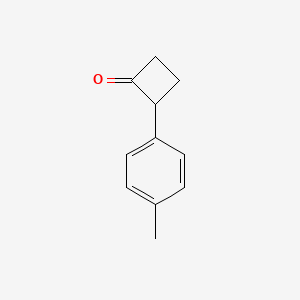
![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

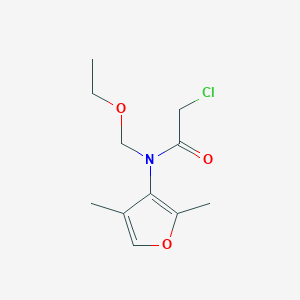
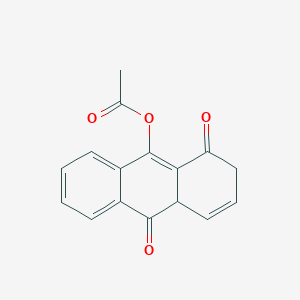
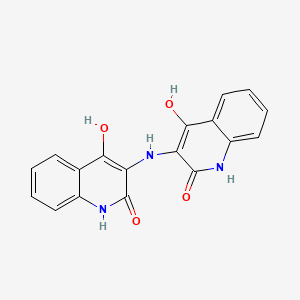
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
